molecular formula C14H11N5O2 B14880639 (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14880639
M. Wt: 281.27 g/mol
InChI Key: YJNDECWLHKOWPR-OQLLNIDSSA-N
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Description

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with phenyl-substituted triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

Comparison with Similar Compounds

    (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group.

    (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-ethyl-1,2,4-triazin-5(4H)-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H11N5O2/c20-13-12(10-5-2-1-3-6-10)17-19-14(16-13)18-15-9-11-7-4-8-21-11/h1-9H,(H2,16,18,19,20)/b15-9+

InChI Key

YJNDECWLHKOWPR-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=CO3

Origin of Product

United States

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